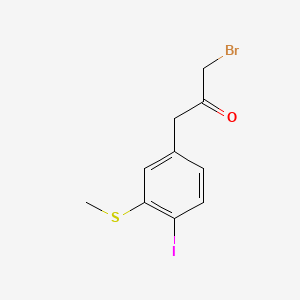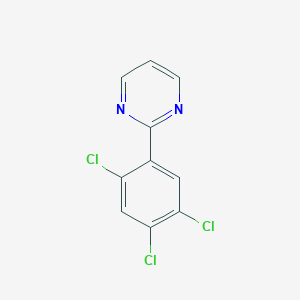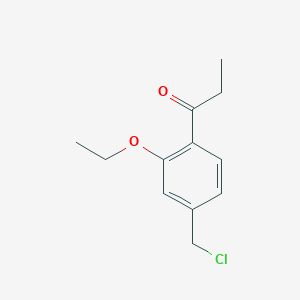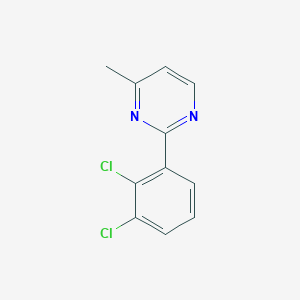
Lys(Z)-NPC
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lys(Z)-NPC, also known as Nα-(Carbobenzyloxy)-L-lysine, is a derivative of the amino acid lysine. It is characterized by the presence of a benzyloxycarbonyl (Z) protecting group attached to the amino group of lysine. This compound is widely used in peptide synthesis and various biochemical applications due to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Lys(Z)-NPC typically involves the protection of the amino group of lysine with a benzyloxycarbonyl (Z) group. This is achieved through the reaction of lysine with benzyloxycarbonyl chloride in the presence of a base such as sodium hydroxide or triethylamine. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran at low temperatures to prevent side reactions.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize impurities and maximize the efficiency of the synthesis.
化学反応の分析
Types of Reactions
Lys(Z)-NPC undergoes various chemical reactions, including:
Substitution Reactions: The benzyloxycarbonyl group can be selectively removed under mild acidic conditions, such as treatment with trifluoroacetic acid, to yield free lysine.
Coupling Reactions: It can participate in peptide bond formation through coupling reactions with other amino acids or peptides using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Hydrolysis: The compound can be hydrolyzed under basic conditions to produce lysine and benzyloxycarbonyl alcohol.
Common Reagents and Conditions
Trifluoroacetic Acid: Used for deprotection of the Z group.
Dicyclohexylcarbodiimide (DCC): Used for peptide coupling reactions.
Sodium Hydroxide: Used for hydrolysis reactions.
Major Products Formed
Free Lysine: Formed after deprotection of the Z group.
Peptides: Formed through coupling reactions with other amino acids.
科学的研究の応用
Lys(Z)-NPC has a wide range of applications in scientific research:
Peptide Synthesis: It is used as a protected lysine derivative in the synthesis of peptides and proteins.
Bioconjugation: The compound is used in the modification of proteins and peptides for various biochemical studies.
Drug Development: It serves as a building block in the synthesis of peptide-based drugs and therapeutic agents.
Biomaterials: Used in the development of biomaterials for drug delivery and tissue engineering.
作用機序
The mechanism of action of Lys(Z)-NPC involves its role as a protected lysine derivative in peptide synthesis. The benzyloxycarbonyl group protects the amino group of lysine during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free lysine can participate in peptide bond formation, enabling the synthesis of complex peptides and proteins.
類似化合物との比較
Similar Compounds
Nα-(tert-Butoxycarbonyl)-L-lysine (Boc-Lys): Another protected lysine derivative with a tert-butoxycarbonyl (Boc) group.
Nα-(Fluorenylmethyloxycarbonyl)-L-lysine (Fmoc-Lys): A protected lysine derivative with a fluorenylmethyloxycarbonyl (Fmoc) group.
Uniqueness
Lys(Z)-NPC is unique due to its benzyloxycarbonyl protecting group, which provides stability and ease of removal under mild conditions. This makes it particularly useful in peptide synthesis where selective deprotection is required.
特性
分子式 |
C21H24N2O6 |
|---|---|
分子量 |
400.4 g/mol |
IUPAC名 |
(2S)-2-(phenoxycarbonylamino)-6-(phenylmethoxycarbonylamino)hexanoic acid |
InChI |
InChI=1S/C21H24N2O6/c24-19(25)18(23-21(27)29-17-11-5-2-6-12-17)13-7-8-14-22-20(26)28-15-16-9-3-1-4-10-16/h1-6,9-12,18H,7-8,13-15H2,(H,22,26)(H,23,27)(H,24,25)/t18-/m0/s1 |
InChIキー |
JNTUTJANCCAPGZ-SFHVURJKSA-N |
異性体SMILES |
C1=CC=C(C=C1)COC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OC2=CC=CC=C2 |
正規SMILES |
C1=CC=C(C=C1)COC(=O)NCCCCC(C(=O)O)NC(=O)OC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Tert-butyl 4-((4-amino-3-iodo-1H-pyrazolo[3,4-D]pyrimidin-1-YL)methyl)piperidine-1-carboxylate](/img/structure/B14039942.png)

![N-[(2R)-1-hydroxy-3-methylbutan-2-yl]benzamide](/img/structure/B14039954.png)
![7-chloroimidazo[1,2-c]pyrimidin-5-olate](/img/structure/B14039956.png)





![Imidazo[2,1-b]thiazole-5-carboxamide,N-[[(1R,2S,5S)-3-[[2-(3-hydroxypropyl)-5-(3-methylphenyl)-4-thiazolyl]carbonyl]-3-azabicyclo[3.1.0]hex-2-yl]Methyl]-6-Methyl-](/img/structure/B14039988.png)
![[2-Fluoro-5-(methylsulfanyl)phenyl]methanol](/img/structure/B14039990.png)


